molecular formula C28H33ClN4O5S2 B2701917 6-Benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216455-51-4

6-Benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2701917
CAS No.: 1216455-51-4
M. Wt: 605.17
InChI Key: MSWSMKJMWNMKJO-UHFFFAOYSA-N
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Description

6-Benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic small molecule belonging to the tetrahydrothieno[2,3-c]pyridine class. Its structure features a bicyclic thiophene-pyridine core substituted with a benzyl group at position 6, a sulfonamide-linked 2,6-dimethylmorpholine moiety at position 2, and a carboxamide group at position 2. This compound is hypothesized to exhibit biological activity due to structural similarities with reported TNF-α inhibitors in the same chemical family .

Properties

IUPAC Name

6-benzyl-2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O5S2.ClH/c1-18-14-32(15-19(2)37-18)39(35,36)22-10-8-21(9-11-22)27(34)30-28-25(26(29)33)23-12-13-31(17-24(23)38-28)16-20-6-4-3-5-7-20;/h3-11,18-19H,12-17H2,1-2H3,(H2,29,33)(H,30,34);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWSMKJMWNMKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

605.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic compound with notable biological activities. Its structure includes multiple functional groups that contribute to its pharmacological properties. This article reviews the biological activity of this compound based on various studies and evaluations.

  • Molecular Formula : C28H33ClN4O5S2
  • Molecular Weight : 605.17 g/mol
  • CAS Number : 1216455-51-4
PropertyValue
Molecular Weight605.17 g/mol
Molecular FormulaC28H33ClN4O5S2
CAS Number1216455-51-4

The compound primarily functions as an inhibitor of specific biological pathways. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which play a critical role in tumor growth and development. The inhibition of FGFR signaling can lead to reduced proliferation and increased apoptosis in cancer cells.

Antitumor Activity

Research indicates that the compound exhibits significant antitumor activity by targeting FGFR signaling pathways. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast cancer cells (4T1) and others associated with FGFR dysregulation.

  • Cell Proliferation Inhibition : Compounds similar to 6-Benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido) have shown IC50 values in the nanomolar range against FGFR1, 2, and 3.
  • Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction.

Antioxidant Activity

The antioxidant properties of the compound have also been evaluated. The DPPH assay indicates moderate antioxidant activity with an IC50 value suggesting its potential to scavenge free radicals.

Case Studies

Several studies have highlighted the biological effects of this compound:

  • Study on Cancer Cell Lines :
    • Objective : Evaluate the impact on breast cancer cell lines.
    • Findings : Significant reduction in cell viability was observed at concentrations correlating with FGFR inhibition.
    • : The compound could serve as a lead for developing new antitumor agents targeting FGFR pathways.
  • Antioxidant Evaluation :
    • Method : DPPH radical scavenging assay.
    • Results : IC50 value of approximately 194 µg/mL indicates moderate antioxidant capacity.
    • Implications : Suggests potential protective effects against oxidative stress-related diseases.

Comparison with Similar Compounds

Key Observations :

  • The 2,6-dimethylmorpholino sulfonyl group in the target compound may enhance solubility and target binding compared to simpler sulfonamides or thioureido groups in analogs like 7b .

Key Observations :

  • Analogs with sulfonamide or amide substituents at position 2 show potent TNF-α inhibition (IC₅₀: 10–100 nM), suggesting the target compound’s morpholino sulfonyl group may confer similar or enhanced activity .

Q & A

Q. What in vitro assays are most predictive of in vivo efficacy for this compound?

  • Methodological Answer :
  • Primary assay : Target enzyme inhibition (IC50) with recombinant protein.
  • Secondary assays : Cell permeability (Caco-2 monolayers), plasma protein binding (equilibrium dialysis), and cytochrome P450 inhibition.
  • Tertiary validation : Orthotopic xenograft models with pharmacokinetic-pharmacodynamic (PK-PD) modeling .

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